molecular formula C15H15ClN4O2 B12341451 5-Chloro-2-cyclopropyl-6-(methyl(pyridin-4-ylmethyl)amino)pyrimidine-4-carboxylic acid

5-Chloro-2-cyclopropyl-6-(methyl(pyridin-4-ylmethyl)amino)pyrimidine-4-carboxylic acid

Cat. No.: B12341451
M. Wt: 318.76 g/mol
InChI Key: IQTWROODAHNBIX-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclopropyl-6-(methyl(pyridin-4-ylmethyl)amino)pyrimidine-4-carboxylic acid is a complex organic compound with a unique structure that combines a pyrimidine ring with various functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclopropyl-6-(methyl(pyridin-4-ylmethyl)amino)pyrimidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the condensation of a cyclopropylamine derivative with a chlorinated pyrimidine precursor can lead to the formation of the desired compound. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as described above but with modifications to accommodate bulk production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyclopropyl-6-(methyl(pyridin-4-ylmethyl)amino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.

Scientific Research Applications

5-Chloro-2-cyclopropyl-6-(methyl(pyridin-4-ylmethyl)amino)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclopropyl-6-(methyl(pyridin-4-ylmethyl)amino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
  • 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
  • 6-Amino-5-chloro-2-cyclopropyl-pyrimidine-4-carboxylic acid

Uniqueness

5-Chloro-2-cyclopropyl-6-(methyl(pyridin-4-ylmethyl)amino)pyrimidine-4-carboxylic acid is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C15H15ClN4O2

Molecular Weight

318.76 g/mol

IUPAC Name

5-chloro-2-cyclopropyl-6-[methyl(pyridin-4-ylmethyl)amino]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C15H15ClN4O2/c1-20(8-9-4-6-17-7-5-9)14-11(16)12(15(21)22)18-13(19-14)10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,21,22)

InChI Key

IQTWROODAHNBIX-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=NC=C1)C2=NC(=NC(=C2Cl)C(=O)O)C3CC3

Origin of Product

United States

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